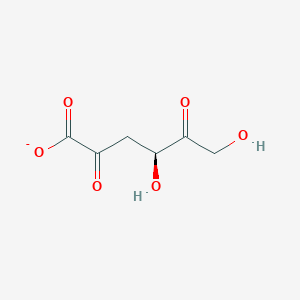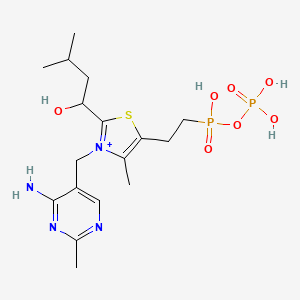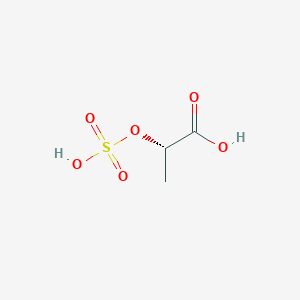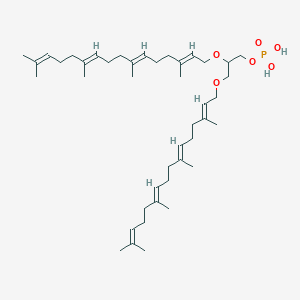
2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis-O-(geranylgeranyl)glycerol 1-phosphate is a geranylgeranylglycerol 1-phosphate. It is a conjugate acid of a 2,3-bis-O-(geranylgeranyl)glycerol 1-phosphate(2-).
Aplicaciones Científicas De Investigación
Role in Methanogenic Archaea
Research by Morii, Nishihara, and Koga (2000) discovered CDP-2,3-di-O-geranylgeranyl-sn-glycerol synthase (CDP-archaeol synthase) activity in the methanoarchaeon Methanothermobacter thermoautotrophicus. This enzyme catalyzes the formation of CDP-2,3-di-O-geranylgeranyl-sn-glycerol from CTP and 2,3-di-O-geranylgeranyl-sn-glycero-1-phosphate (unsaturated archaetidic acid), indicating its involvement in cellular phospholipid biosynthesis in archaea (Morii, Nishihara, & Koga, 2000).
Structural Insights from Thermoplasma acidophilum
Nemoto et al. (2019) analyzed the structure of (S)-3-O-geranylgeranylglyceryl phosphate synthase (GGGPS) from Thermoplasma acidophilum, providing insights into its G1P-recognition mechanism. This study highlighted the substrate uptake and product release processes in GGGPS, contributing to our understanding of archaeal membrane lipid production (Nemoto, Miyazono, Tanokura, & Yamagishi, 2019).
Enzyme Family Analysis
Peterhoff et al. (2014) conducted a comprehensive analysis of the Geranylgeranylglyceryl phosphate synthase (GGGPS) enzyme family, revealing novel members and elucidating substrate specificity and quaternary structure organization. This research expanded our knowledge of GGGPS's role in archaeal and bacterial species (Peterhoff et al., 2014).
Role in Phospholipid Synthesis
Studies by Amidon, Brown, and Waite (1996) explored the involvement of transacylase and phospholipases in the synthesis of bis(monoacylglycero)phosphate, a process linked to 2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate. This pathway highlights the compound's significance in complex lipid biosynthesis (Amidon, Brown, & Waite, 1996).
Characterization in Methanobacterium thermoautotrophicum
Soderberg, Chen, and Poulter (2001) characterized the recombinant Geranylgeranylglyceryl diphosphate synthase (GGGP synthase) from Methanobacterium thermoautotrophicum. Their findings on this enzyme, which alkylates (S)-glyceryl phosphate with geranylgeranyl diphosphate, underscore the compound's role in the first step of ether-linked membrane lipid biosynthesis in Archaea (Soderberg, Chen, & Poulter, 2001).
Archaeal Membrane Lipid Biosynthesis
The research by Zhang and Poulter (1993) into the biosynthesis of archaebacterial ether lipids highlighted the formation of ether linkages by prenyltransferases, including the role of 2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate (Zhang & Poulter, 1993).
Propiedades
Nombre del producto |
2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate |
|---|---|
Fórmula molecular |
C43H73O6P |
Peso molecular |
717 g/mol |
Nombre IUPAC |
2,3-bis[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]propyl dihydrogen phosphate |
InChI |
InChI=1S/C43H73O6P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-47-33-43(34-49-50(44,45)46)48-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h17-18,21-22,25-26,29-30,43H,11-16,19-20,23-24,27-28,31-34H2,1-10H3,(H2,44,45,46)/b37-21+,38-22+,39-25+,40-26+,41-29+,42-30+ |
Clave InChI |
WHMXLRRVANEOOG-RQZHECMVSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COCC(COP(=O)(O)O)OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCOCC(COP(=O)(O)O)OCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B1236057.png)
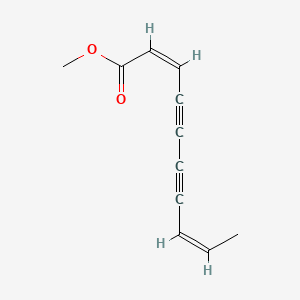
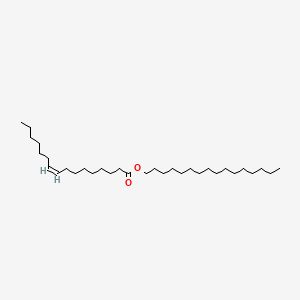
![2,4-Pentadienoic acid, 5-(8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]oct-8-yl)-3-methyl-](/img/structure/B1236065.png)
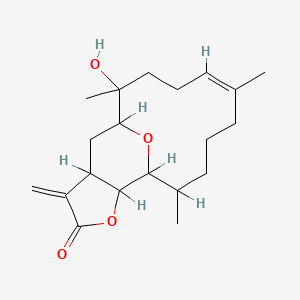
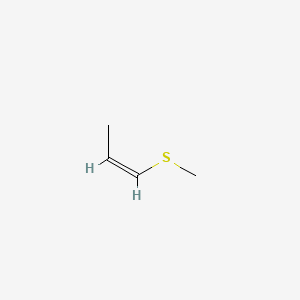
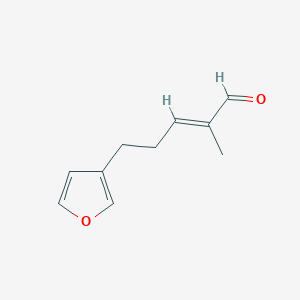
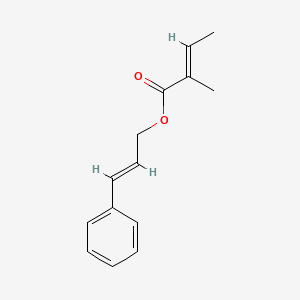
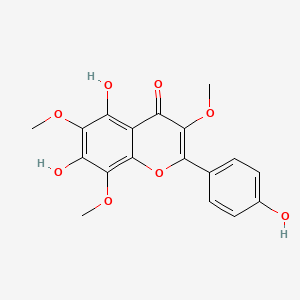
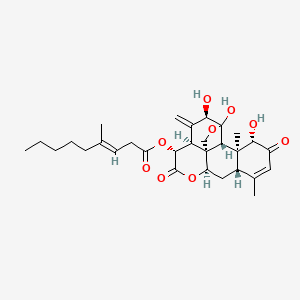
![(9E,12E)-N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1236072.png)
